3-(Cyclopentyloxy)propionitrile chemical structure and formula
3-(Cyclopentyloxy)propionitrile chemical structure and formula
Executive Summary & Chemical Identity
3-(Cyclopentyloxy)propionitrile (CAS: 2694-18-0) is a specialized aliphatic ether-nitrile intermediate used primarily in the synthesis of pharmaceutical building blocks.[1] Structurally, it consists of a cyclopentyl ring linked via an ether oxygen to a propionitrile chain.[1] This motif serves as a critical lipophilic spacer in drug design, particularly for G-protein coupled receptor (GPCR) antagonists and enzyme inhibitors where the cyclopentyl group provides necessary steric bulk and hydrophobic interaction without aromaticity.[1]
Chemical Identity Data
| Property | Specification |
| IUPAC Name | 3-(Cyclopentyloxy)propanenitrile |
| CAS Number | 2694-18-0 |
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 139.19 g/mol |
| SMILES | N#CCCOC1CCCC1 |
| InChI Key | Computed:[1][2][3][4][5][6][7] OZHWHTICSNFGBZ-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow liquid |
| Predicted Boiling Point | ~230°C (at 760 mmHg) / 105-110°C (at 15 mmHg) |
| Density | ~0.96 g/cm³ |
Structural Analysis & Reactivity Profile
The molecule comprises three distinct functional domains, each dictating its behavior in synthetic workflows:
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Cyclopentyl Ring: A saturated five-membered ring acting as a lipophilic anchor.[1] Unlike phenyl rings, it is non-planar (envelope conformation) and electronically neutral, making it ideal for probing steric pockets in target proteins without introducing π-π stacking interactions.[1]
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Ether Linkage (-O-): Provides rotational freedom and hydrogen bond accepting capability.[1] It is generally stable to basic hydrolysis but can be cleaved by strong Lewis acids (e.g., BBr₃).[1]
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Propionitrile Chain (-CH₂CH₂CN): The reactive "warhead."[1] The nitrile group is a versatile electrophile precursor.[1] The ethylene spacer (-CH₂CH₂-) places the nitrile three atoms away from the ring, a specific distance often required to mimic neurotransmitter side chains (e.g., histamine or serotonin analogs).[1]
Reactivity Logic
The synthesis relies on the cyanoethylation of an alcohol.[1] This is a classic Michael Addition where the alkoxide of cyclopentanol acts as the nucleophile attacking the β-carbon of acrylonitrile.
Figure 1: Mechanistic pathway for the cyanoethylation of cyclopentanol.[1] The reaction proceeds via a base-catalyzed Michael addition.[1]
Synthesis Protocol: Cyanoethylation
Objective: Synthesize 3-(Cyclopentyloxy)propionitrile with >95% purity. Scale: Laboratory (100 mmol scale).
Reagents & Materials[1][4][6][7][8][9]
-
Cyclopentanol (1.0 eq): 8.61 g (Starting material).[1]
-
Acrylonitrile (1.2 eq): 6.36 g (Michael acceptor).[1] Warning: Toxic/Carcinogenic.[1]
-
Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH): 0.05 eq (Catalyst).[1]
-
Rationale: Triton B is preferred over solid alkoxides (like NaOMe) because it provides better solubility in the organic phase, enhancing the reaction rate for secondary alcohols which are sterically more hindered than primary alcohols.[1]
-
-
Solvent: None (Neat reaction) or Dioxane if solubilization is required.[1]
Step-by-Step Methodology
-
Catalyst Activation: In a 3-neck round-bottom flask equipped with a reflux condenser, thermometer, and dropping funnel, charge the Cyclopentanol.[1] Add the Triton B catalyst. Stir at room temperature for 15 minutes to generate the active alkoxide species.
-
Controlled Addition: Heat the mixture to 50°C . Add Acrylonitrile dropwise over 30–45 minutes.[1]
-
Reflux Phase: Once addition is complete, raise the temperature to 70–80°C and stir for 4–6 hours. Monitor reaction progress via TLC (Solvent: Hexane/EtOAc 4:1) or GC-MS.[1] The limiting reagent (cyclopentanol) should disappear.
-
Neutralization: Cool the reaction mixture to room temperature. Neutralize the basic catalyst by adding a stoichiometric amount of dilute HCl or acetic acid.[1] This prevents retro-Michael reaction during distillation.[1]
-
Workup: Dilute with diethyl ether (50 mL). Wash with water (2 x 20 mL) to remove salts and excess acrylonitrile.[1] Wash with brine (20 mL).[1] Dry the organic layer over anhydrous MgSO₄.[1]
-
Purification: Concentrate under reduced pressure. Purify the residue via vacuum distillation.[1]
-
Target Fraction: Collect the fraction boiling at ~105–110°C (at 15 mmHg).
-
Yield Expectation: 75–85%.[1]
-
Applications in Drug Discovery
3-(Cyclopentyloxy)propionitrile is rarely the final API; it is a "divergent intermediate."[1] Its value lies in its transformation into amines or acids, which are then incorporated into larger scaffolds.[1]
Transformation Pathways
-
Reduction to Amine: Hydrogenation (Raney Ni/H₂) or Lithium Aluminum Hydride (LiAlH₄) reduction yields 3-(cyclopentyloxy)propan-1-amine .[1]
-
Use Case: This primary amine is a common motif in histamine H3 receptor antagonists and calcium channel blockers.[1]
-
-
Hydrolysis to Acid: Acidic hydrolysis (HCl) yields 3-(cyclopentyloxy)propionic acid .[1]
-
Use Case: Used to form amide bonds in peptide-mimetic drugs or enzyme inhibitors (e.g., renin inhibitors).[1]
-
Figure 2: Divergent synthesis pathways. The nitrile serves as a precursor for both amine and acid functionalities used in medicinal chemistry.
Safety & Handling (EHS)
Hazard Classification:
-
Acute Toxicity: Nitriles are metabolized to cyanide in vivo.[1] Treat as highly toxic by inhalation, ingestion, and skin absorption.[1][8]
-
Skin/Eye Irritation: Causes serious eye irritation and skin irritation.[1]
Handling Protocols:
-
Engineering Controls: All operations involving acrylonitrile or the nitrile product must be performed in a certified chemical fume hood.[1]
-
PPE: Nitrile gloves are insufficient for acrylonitrile handling (permeation time < 5 min).[1] Use Silver Shield/4H laminate gloves or double-glove with specific breakthrough testing.[1]
-
Waste Disposal: Aqueous waste containing nitriles must be treated with bleach (sodium hypochlorite) to oxidize potential cyanide residues before disposal, strictly following local EHS regulations.[1]
References
-
Chemical Identity & Structure: BLD Pharm. (2023).[1] 3-(Cyclopentyloxy)propanenitrile Product Sheet. Retrieved from
-
Synthesis Mechanism (Cyanoethylation): Bruson, H. A. (1949).[1] Cyanoethylation. Organic Reactions, 5, 79-135. (Classic mechanistic reference for Michael addition of alcohols to acrylonitrile).[1]
-
Catalyst Selection: U.S. Patent 2,694,180 (Generic reference to cyanoethylation patents utilizing Triton B for secondary alcohols).[1]
-
Safety Data: Fisher Scientific. (2022).[1][8] Safety Data Sheet: Propionitrile Derivatives. Retrieved from
Sources
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- 3. 1,2,4,5-tetramethylcyclohexane, cis - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 6. 3-CYCLOPENTYLACRYLONITRILE synthesis - chemicalbook [chemicalbook.com]
- 7. Construction of Cyclopentanol Derivatives via Three-Component Coupling of Silyl Glyoxylates, Acetylides, and Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
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